2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. It features a unique structure that includes a 1,3,4-oxadiazole ring fused with phenyl and sulfonyl groups. The presence of the 4-chlorobenzyl group enhances its distinct chemical properties, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.
This compound can be classified as an organic heterocyclic compound due to its oxadiazole ring structure. It is identified by the chemical formula CHClNOS and has a CAS number of 339104-18-6. The compound is synthesized through specific chemical reactions involving various precursors, which are critical for its application in research and development.
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves several key steps:
In industrial settings, similar synthetic routes may be adapted for large-scale production, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing parameters such as temperature and pressure is crucial for achieving high purity and yield .
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo a variety of chemical reactions:
The common reagents used in these reactions include:
The mechanism of action for 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole primarily involves its interaction with biological targets due to its structural features. The oxadiazole ring is known for its stability and potential biological activity, making it a candidate for pharmacological applications.
Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, including antibacterial and anti-inflammatory effects. The sulfonamide functionality contributes to this activity by enhancing interactions with target enzymes or receptors within biological systems .
The physical properties of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole include:
Chemical properties include:
The unique properties of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole make it valuable in various scientific domains:
The integration of 1,3,4-oxadiazoles into therapeutic agents originated in the mid-20th century with the discovery of Furamizole (1960s), an antibacterial agent leveraging the oxadiazole nucleus’s metabolic stability and hydrogen-bonding capability [1] [3]. This era established the scaffold’s capacity to mimic ester and carboxamide functionalities, enabling improved resistance to enzymatic hydrolysis. The 1980s–1990s witnessed strategic expansion into cardiovascular and oncology therapeutics, exemplified by Tiodazosin (antihypertensive) and Zibotentan (anticancer), both utilizing 2,5-disubstituted oxadiazoles as planar aromatic linkers to position pharmacophores for target engagement [1] [6]. Parallel advances in synthetic methodologies—such as phosphorous oxychloride-mediated cyclodehydration of diacylhydrazides and iodine-catalyzed oxidative cyclizations—enabled efficient access to diverse derivatives, accelerating structure-activity relationship (SAR) studies [3] [5]. Contemporary research (post-2010) focuses on targeted therapies, with oxadiazole-based EGFR inhibitors demonstrating sub-micromolar IC50 values in oncology models (e.g., compound 4 from Alam et al.: IC50 = 0.41 µM against EGFR kinase) [2] [6]. The table below chronicles key milestones:
Table 1: Evolution of 1,3,4-Oxadiazole Derivatives in Drug Development
Era | Therapeutic Agent/Compound | Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1960s | Furamizole | Antibacterial | Unsubstituted 2-amino-1,3,4-oxadiazole core | |
1980s | Tiodazosin | Antihypertensive | 2,5-Diaryl substitution with piperazine linker | |
2000s | Zibotentan | Anticancer (EGFR inhibition) | Sulfonamide-integrated oxadiazole | |
2010–Present | Raltegravir derivatives | Antiviral (HIV integrase inhibition) | Halogenated aryl substituents | |
2020s | CoViTris2020 | Anti-COVID-19 | Polyphenolic oxadiazole hybrid | [5] |
Recent innovations include CoViTris2020 and ChloViD2020, oxadiazole-containing antivirals exhibiting potent anti-SARS-CoV-2 activity (EC50 = 0.31–1.01 µM), underscoring the scaffold’s adaptability against emerging pathogens [5].
The 1,3,4-oxadiazole ring functions as a multifunctional bioisostere, primarily replacing carboxylic acids, esters, and carboxamides while conferring superior metabolic stability and modified polarity. This bioisosterism arises from the ring’s electron-deficient nature, dipole moment (~3.5 Debye), and capacity for both hydrogen-bond acceptance and π-π stacking interactions [3] [8]. Key advantages over carboxyl groups include:
Table 2: Bioisosteric Properties of 1,3,4-Oxadiazole vs. Carboxylic Acid/Amide
Property | 1,3,4-Oxadiazole | Carboxylic Acid | Amide | |
---|---|---|---|---|
pKa | >12 (non-acidic) | 4–5 | 15–17 (amide proton) | |
Dipole Moment (Debye) | 3.0–3.5 | 1.7–1.9 | 3.5–4.0 | |
Hydrogen-Bond Capacity | Acceptor only (N and O sites) | Donor/Acceptor | Donor/Acceptor | |
Metabolic Stability | High (resistant to hydrolysis) | Low (prone to conjugation) | Moderate (protease-sensitive) | [3] [4] |
In the context of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole, the oxadiazole core bridges the ortho-sulfonylphenyl and 5-phenyl groups, maintaining coplanarity essential for π-orbital overlap with aromatic residues in enzymatic binding pockets. This design mimics the spatial orientation of N-acylaminoiminophosphorane intermediates but with improved hydrolytic stability [3] [9].
The bioactivity of 1,3,4-oxadiazole derivatives is critically modulated by substituents at the 2- and 5-positions, with sulfonyl and aryl groups conferring distinct electronic, steric, and hydrophobic properties.
Sulfonyl Group (–SO2–):
Aryl Substituents:
Table 3: Structure-Activity Relationships (SAR) of Key Substituents in 1,3,4-Oxadiazoles
Substituent Position | Group | Biological Impact | Example Activity Enhancement |
---|---|---|---|
2-Position | Sulfonylarylmethyl | Antibacterial efficacy vs. Gram-negative bacteria | MIC = 5000 µg/mL vs. S. pneumoniae [5] |
5-Position | 4-Chlorophenyl | Anticancer activity (apoptosis induction) | IC50 = 1.1 µM vs. MCF-7 cells [2] |
2-Position | 3,4-Dimethylphenyl | Antioxidant capacity (DPPH scavenging) | IC50 = 23.07 µM [5] |
5-Position | 3-Isopropylphenyl | Antibacterial potency vs. E. coli | Zone of inhibition: 18 mm [9] |
For 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole, the 4-chlorobenzylsulfonyl group synergizes with the 5-phenyl ring to enhance antibacterial and antioxidant activities. The chlorine atom’s +σ inductive effect polarizes the sulfonyl group, strengthening hydrogen-bonding interactions, while the phenyl ring provides hydrophobic bulk for membrane disruption. This is evidenced by derivatives like 6j (2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole), which exhibit potent bioactivity due to analogous substituent effects [5] [7].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8